Product packaging for Sanguinolentaquinone(Cat. No.:)

Sanguinolentaquinone

Cat. No.: B1260254
M. Wt: 264.28 g/mol
InChI Key: MSNNSPHLDYMPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sanguinolentaquinone is a red-colored indoloquinone alkaloid pigment isolated from the fruiting bodies of Mycena sanguinolenta and Cortinarius infractus fungi . It is part of a unique class of pyrroloquinoline alkaloids that are of significant interest in natural product research due to their structural relationship to other biologically active compounds, such as the mycenarubins from Mycena rosea and the discorhabdins from marine sponges . This compound serves as a valuable chemical scaffold for studying the biosynthesis and ecological role of fungal pigments, which may contribute to the color of fruiting bodies and potentially deter predators . Research into this compound and its analogs focuses on their potential bioactivities. Studies have indicated that related alkaloids exhibit notable biological properties, including inhibition of the enzyme acetylcholinesterase . This suggests that this compound could be a compound of interest for investigations in neurobiology and for developing therapeutic agents for neurological conditions. Furthermore, the structural core of quinones is widely studied for its diverse reactivity, which can involve electrophilic properties and redox cycling, making them subjects of research in chemical toxicology and drug discovery . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O4 B1260254 Sanguinolentaquinone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

3-(2-hydroxyethyl)-4-(3-hydroxypropylamino)-1H-indole-6,7-dione

InChI

InChI=1S/C13H16N2O4/c16-4-1-3-14-9-6-10(18)13(19)12-11(9)8(2-5-17)7-15-12/h6-7,14-17H,1-5H2

InChI Key

MSNNSPHLDYMPRI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=O)C1=O)NC=C2CCO)NCCCO

Synonyms

sanguinolentaquinone

Origin of Product

United States

Natural Origin and Biosynthetic Context of Sanguinolentaquinone

Primary Isolation Source: Mycena sanguinolenta Fruiting Bodies

Sanguinolentaquinone was first isolated from the fruiting bodies of the mushroom Mycena sanguinolenta. acs.orgnih.gov This fungus, commonly known as the bleeding bonnet, is recognized for the dark reddish-purple sap it exudes when its fresh fruiting bodies are damaged. wikipedia.org Alongside this compound, Mycena sanguinolenta also produces other unique alkaloid pigments, including the blue pyrroloquinoline alkaloids sanguinone A and sanguinone B. acs.orgnih.gov The presence of these compounds is a distinctive chemical characteristic of this particular mushroom species. wikipedia.org

Environmental Distribution and Habitat of the Producing Organism

Mycena sanguinolenta is a common and widely distributed saprotrophic fungus, meaning it obtains nutrients by decomposing dead organic matter. wikipedia.orgplantiary.com Its geographical range is extensive, covering North America, Europe, Australia, and Asia. wikipedia.org In North America, it has been documented from coast to coast in the United States and Canada. wikipedia.org European sightings include countries such as the United Kingdom, Germany, the Netherlands, and Norway. wikipedia.org The fungus has also been found in the alpine zones of China and in Japan. wikipedia.org

This species typically thrives in moist environments within forested areas. plantiary.comgriby.org It is commonly found growing on decaying wood, leaf litter, and moss. plantiary.comgriby.org While it can be found in various forest types, it is frequently associated with coniferous forests. griby.orgnaturespot.orgmushroomexpert.com Observations in northwestern Russia have noted its presence in dark spruce forests and pine forests, often near rivers, streams, and swamps. griby.org Fruiting bodies of Mycena sanguinolenta typically appear from late summer to early autumn. griby.org

Putative Ecological Functions and Defensive Roles

The precise ecological function of this compound is not yet fully understood. However, it is hypothesized that this and other pigments produced by Mycena sanguinolenta may play a role in chemical defense. wikipedia.orgresearchgate.net The observation that predators seldom feed on the fruiting bodies suggests that these compounds could serve as a deterrent. wikipedia.org

In addition to its pigments, Mycena sanguinolenta is known to produce other bioactive compounds. When grown in pure culture, the fungus synthesizes the antifungal compound hydroxystrobilurin-D. wikipedia.org This suggests that the chemical arsenal (B13267) of this mushroom, potentially including this compound, contributes to its survival by warding off competitors and predators. The production of such secondary metabolites is a common strategy among fungi to protect themselves in their natural environments. researchgate.net

Investigation of this compound Production in Controlled Fungal Cultures

The production of secondary metabolites by fungi can be influenced by various factors, including the composition of the growth medium and culture conditions. nih.gov While this compound was initially isolated from wild fruiting bodies, the production of other compounds by Mycena sanguinolenta has been observed in laboratory settings. For instance, the antifungal hydroxystrobilurin-D was identified from pure cultures of the fungus. wikipedia.org

The ability to cultivate fungi in controlled environments, such as through submerged fermentation or solid-state fermentation, allows for the study and potential enhancement of secondary metabolite production. mdpi.com Factors like carbon and nitrogen sources, pH, and the presence of specific precursor molecules can significantly impact the biosynthesis of these compounds. nih.govnih.gov Although specific studies detailing the optimization of this compound production in culture are not extensively documented in the provided search results, the established methods for fungal cultivation provide a framework for such investigations. The total synthesis of this compound has also been achieved, providing a chemical route to the compound independent of its natural source. mdpi.comovgu.de

Chemical Synthesis and Analog Development of Sanguinolentaquinone

Total Synthesis Methodologies for Sanguinolentaquinone

The first total synthesis of this compound, an indolo-6,7-quinone, was accomplished as part of a broader project that also targeted the related fungal alkaloids mycenarubin A and mycenaflavin B. researchgate.net The successful synthesis confirmed the structure of the natural product. The developed route is a linear sequence consisting of eight steps. researchgate.net

Table 1: Key Synthetic Precursor for this compound

Precursor Name CAS Number Role in Synthesis

An analysis of the molecular structure of this compound reveals that it is an achiral molecule, meaning it does not possess any stereocenters and is not optically active. Consequently, the challenges of stereochemical control, which are often a primary focus in the synthesis of complex natural products, are not pertinent to the synthesis of this compound itself. unipv.it

This is in contrast to the concurrent synthesis of mycenarubin A, a related alkaloid isolated from the same fungal sources. researchgate.net The synthesis of mycenarubin A required careful control of stereochemistry, involving an asymmetric alkylation to achieve a high enantiomeric excess (92% ee). researchgate.net The absence of chirality in this compound simplifies its synthetic pathway relative to such stereochemically complex molecules.

Future optimization of this synthesis could focus on several areas common to process chemistry development:

Reaction Conditions: Each of the eight steps could be individually scrutinized to improve yields, for instance, by modifying solvents, temperatures, or catalysts.

Reagent Stoichiometry: Fine-tuning the amounts of reagents used can minimize waste and side reactions.

Table 2: Reported Synthesis Efficiency for this compound

Parameter Value Significance
Number of Steps 8 A concise route for a natural product synthesis. researchgate.net

Stereochemical Control and Considerations in Synthesis

Exploration of Biomimetic Synthesis Approaches for this compound

Biomimetic synthesis is a strategy that aims to mimic the biosynthetic pathways that occur in nature to construct complex molecules. engineering.org.cnresearchgate.net These approaches can often lead to highly efficient and elegant syntheses. The synthetic work on this compound and its co-isolated alkaloids was inspired by such principles. researchgate.net

Key steps in the syntheses of the related compounds mycenarubin A and batzelline D involved biomimetic transformations, such as a biomimetic ring closure and an intramolecular Michael addition. researchgate.netresearchgate.net These reactions are thought to mirror the processes by which the fungi produce these alkaloids. For instance, the formation of the pyrrolo[4,3,2-de]quinoline core in related marine alkaloids has been achieved through a biomimetic intramolecular Michael addition. researchgate.net The application of these principles to the synthesis of this compound suggests that its construction is based on a plausible biosynthetic hypothesis, likely involving the cyclization and subsequent oxidation of amino acid-derived precursors.

Rational Design and Chemical Synthesis of this compound Analogues and Derivatives

While the synthesis of this compound itself has been achieved, the literature available from the search does not describe the specific synthesis of its analogues. However, the established synthetic route provides a clear blueprint for the rational design and creation of derivatives. researchgate.netresearchgate.net The goal of synthesizing analogues is typically to explore the structure-activity relationship (SAR), potentially leading to compounds with improved biological activity or other desirable properties. nih.gov

Based on the known synthesis from 6,7-dibenzyloxyindole, several strategies for creating analogues can be proposed:

Modification of the Indole (B1671886) Ring: One could begin the synthesis with substituted indoles to introduce various functional groups (e.g., halogens, alkyl, or alkoxy groups) onto the aromatic portion of the molecule.

Variation of the Quinone System: Altering the oxidation state or modifying the substituents on the quinone ring could be explored in the final steps of the synthesis.

This approach allows for the systematic derivatization of the parent structure to probe how different chemical features influence its biological function. nih.gov

Table 3: Proposed Strategies for this compound Analogue Synthesis

Design Strategy Rationale Potential Starting Material Modification
Aromatic Ring Substitution To probe the influence of electronic and steric effects on the indole core. Use of 4- or 5-substituted 6,7-dibenzyloxyindole derivatives.

Molecular Biological Activities and Profiling of Sanguinolentaquinone

In vitro Cellular Activity Studies

The cytotoxic potential of Sanguinolentaquinone has been evaluated against representative human cancer cell lines. These studies provide initial insights into its bioactivity, although the available data indicates that its effects are modest compared to other related compounds.

Research involving the screening of this compound against the A549 human lung carcinoma cell line has been conducted. Studies by Peters and Spiteller in 2007 reported that this compound, along with its co-isolated blue alkaloid counterparts sanguinone A and sanguinone B, exhibited only very weak cytotoxicity against the A549 cell line. acs.org Specific IC50 values from this primary study are not detailed in the available literature, precluding a quantitative assessment.

Similar to the findings in lung cancer cells, the cytotoxic effect of this compound on the MCF-7 human breast adenocarcinoma cell line was also found to be minimal. The same study that tested its effect on A549 cells concluded that this compound demonstrates very weak cytotoxicity against MCF-7 cells. acs.org This suggests a low level of generalized cytotoxic activity against these two particular cancer cell lines under the tested conditions.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Compound Cell Line Type Reported Cytotoxicity
This compound A549 Human Lung Carcinoma Very Weak acs.org

| This compound | MCF-7 | Human Breast Adenocarcinoma | Very Weak acs.org |

When compared to other alkaloids isolated from fungi, particularly those from the Mycena genus, this compound appears to be a less potent cytotoxic agent. The blue pyrroloquinoline alkaloids, sanguinone A and sanguinone B, isolated alongside this compound, also showed weak cytotoxic profiles against A549 and MCF-7 cells. acs.org

In contrast, other related fungal alkaloids have demonstrated more significant cytotoxic activities, although often against different cell lines. For instance, mycenarubin A and mycenaflavin B, whose total synthesis was reported in 2018, were evaluated against mouse fibroblasts (L929) and human malignant melanoma cells (RPMI-7951), but not A549 or MCF-7. researchgate.net Many marine-derived pyrroloiminoquinone alkaloids, which share a structural relationship with fungal alkaloids, are known for their potent cytotoxicity against various cancer cell lines. mdpi.comsemanticscholar.org For example, tridiscorhabdin has shown strong activity against the HCT-116 human colon cancer cell line with an IC50 value of 0.31 μM. researchgate.net This highlights the wide range of bioactivity within this structural class of natural products.

Table 2: Comparative Cytotoxicity of this compound and Related Alkaloids

Compound Source Organism Tested Cell Lines Reported Cytotoxicity
This compound Mycena sanguinolenta A549, MCF-7 Very Weak acs.org
Sanguinone A Mycena sanguinolenta A549, MCF-7 Very Weak acs.org
Sanguinone B Mycena sanguinolenta A549, MCF-7 Very Weak acs.org
Mycenarubin A Mycena rosea L929, RPMI-7951 Cytotoxic activities evaluated researchgate.net
Mycenaflavin B Mycena haematopus L929, RPMI-7951 Cytotoxic activities evaluated researchgate.net

| Tridiscorhabdin | Marine Sponge | HCT-116 | IC50 = 0.31 μM researchgate.net |

Assessment of Cytotoxicity against Human Breast Adenocarcinoma Cell Lines (MCF-7)

Investigations into Putative Molecular Targets and Cellular Pathways

Currently, there is a significant lack of published research specifically investigating the molecular targets and cellular pathways modulated by this compound. The weak cytotoxicity observed in initial screenings may have limited further mechanistic studies.

However, based on the broader class of pyrroloiminoquinone alkaloids, to which this compound is structurally related, some general mechanisms can be hypothesized. Many compounds in this class are known to exert their cytotoxic effects through mechanisms such as DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS). semanticscholar.org For example, the marine alkaloids makaluvamines are known to inhibit topoisomerase II. researchgate.net Another related compound, sanguinarine, has been shown to induce apoptosis in A549 cells through the depletion of cellular glutathione (B108866) and subsequent caspase activation. nih.gov It is plausible that this compound could interact with similar cellular components, but dedicated studies are required to confirm any such activity.

Structure-Activity Relationship (SAR) Hypotheses Derived from this compound and Related Alkaloids

The structure-activity relationship (SAR) for this compound itself has not been extensively studied. However, SAR analyses of the wider family of pyrroloquinoline and pyrroloiminoquinone alkaloids provide valuable insights that may be applicable. semanticscholar.org

The core heterocyclic system, a pyrrolo[4,3,2-de]quinoline scaffold in many related marine alkaloids, is considered the principal pharmacophore responsible for their antiproliferative and cytotoxic effects. semanticscholar.org this compound possesses a related indolo-6,7-quinone structure. nih.gov Variations in the substituents on this core structure significantly influence biological activity. For many cytotoxic pyrroloiminoquinones, features such as the iminoquinone moiety and the presence of halogens or other functional groups on the aromatic rings are critical for potency. researchgate.net

The relatively low cytotoxicity of this compound compared to marine analogues like the discorhabdins could be attributed to its specific substitution pattern. The absence of certain features, such as the spiro-fused cyclopropane (B1198618) ring or the bromine substituents found in highly potent discorhabdins, may account for its weaker activity. researchgate.net Further synthesis of this compound analogues and subsequent biological evaluation would be necessary to establish a clear SAR and identify the specific structural motifs responsible for its observed biological profile.

Advanced Analytical and Spectroscopic Characterization of Sanguinolentaquinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govnpatlas.org

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in determining the molecular structure of Sanguinolentaquinone. nih.gov By analyzing the behavior of atomic nuclei in a magnetic field, researchers pieced together the molecule's carbon-hydrogen framework. figshare.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were essential in this process. nih.gov

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provided the initial and fundamental data for the structural analysis of this compound. uni-bremen.de

¹H NMR Spectroscopy : The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and how they are coupled to neighboring protons (spin-spin splitting). uni-bremen.de For this compound, this technique identifies signals corresponding to aromatic protons, methylene (B1212753) (CH₂) groups, and methine (CH) groups within the molecule.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum shows the number of chemically non-equivalent carbon atoms. In the case of this compound, this would include signals for carbonyl carbons in the quinone ring, carbons in the indole (B1671886) system, and aliphatic carbons in the side chain.

The data obtained from these 1D experiments are summarized conceptually in the table below.

Technique Information Obtained for this compound
¹H NMR Provides chemical shifts (δ) and coupling constants (J) for each proton, indicating the electronic environment and neighboring protons.
¹³C NMR Determines the number of unique carbon atoms and their chemical shifts, identifying functional groups like carbonyls (C=O) and aromatic carbons.

To assemble the molecular fragments identified by 1D NMR into a complete structure, a suite of 2D NMR experiments was utilized. nih.govresearchgate.net These experiments reveal correlations between nuclei through chemical bonds. researchgate.net

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net It was used to establish the connectivity within individual spin systems in the this compound molecule.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). researchgate.netresearchgate.net This was critical for assigning the ¹³C signals based on the already-assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). researchgate.netresearchgate.net HMBC is crucial for connecting the individual spin systems and identifying quaternary carbons (carbons with no attached protons), thereby assembling the complete carbon skeleton of this compound.

The application of these 2D techniques is outlined in the following table.

Technique Correlation Type Role in this compound's Structural Elucidation
COSY ¹H – ¹HMaps proton-proton couplings to connect adjacent protons.
HSQC ¹H – ¹³C (1-bond)Links specific protons to their directly attached carbon atoms.
HMBC ¹H – ¹³C (multiple bonds)Establishes long-range connectivity between different molecular fragments and identifies quaternary carbons.

Application of One-Dimensional (1D) NMR Techniques

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysisnih.govnpatlas.org

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and molecular formula. acs.org

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing delicate biological macromolecules as it typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. The structure of this compound was established using ESI-MS methods, which would have provided the initial molecular weight information. nih.gov

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. The molecular formula of this compound was confirmed by HR-(+)-ESIMS.

The table below shows the HRMS data for this compound.

Parameter Value Reference
Molecular Formula C₁₃H₁₆N₂O₄ npatlas.org
Calculated Mass ([M+H]⁺) 265.1183 Da
Ionization Method ESI nih.gov

Electrospray Ionization Mass Spectrometry (ESIMS)

Chromatographic Techniques for Isolation, Purification, and Purity Assessment

The isolation and purification of this compound from its natural sources, typically fungal cultures, rely on a multi-step chromatographic process. researchmap.jp Chromatography, a technique for separating mixtures, is indispensable for obtaining the compound in a pure form required for detailed structural elucidation and characterization. nih.govkhanacademy.org The process leverages the differential partitioning of this compound between a stationary phase and a mobile phase to separate it from other metabolites present in the crude extract. veeprho.com Key chromatographic methods employed include Column Chromatography (CC), Thin-Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC). nih.govveeprho.com

Initial extraction from the fungal broth or mycelia is commonly performed using organic solvents like methanol (B129727) or ethyl acetate. nih.govmdpi.com This crude extract, containing a complex mixture of compounds, is then subjected to various chromatographic separations.

Column chromatography often serves as the primary purification step. The crude extract is loaded onto a column packed with a solid adsorbent, such as silica (B1680970) gel, and a solvent system (mobile phase) is passed through the column. khanacademy.org The separation is based on the polarity of the compounds. Fractions are collected and analyzed, often using TLC, to identify those containing the target compound.

Thin-Layer Chromatography (TLC) is a rapid and effective tool used to monitor the progress of column chromatography and to determine appropriate solvent systems. khanacademy.org A small amount of the extract or fraction is spotted onto a plate coated with an adsorbent. As the solvent moves up the plate via capillary action, the components of the mixture separate based on their affinity for the stationary and mobile phases, appearing as distinct spots.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both the final purification (preparative HPLC) and the assessment of purity (analytical HPLC). moravek.comnih.gov It offers high resolution and sensitivity. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase (commonly a gradient of water and acetonitrile), is frequently used for purifying pyranonaphthoquinones like this compound. polypeptide.com

Purity assessment is the final critical step. Analytical HPLC coupled with a Diode Array Detector (DAD) is the standard method. torontech.com A pure sample of this compound will appear as a single, sharp, and symmetrical peak in the chromatogram at a characteristic retention time. The DAD allows for peak purity analysis by comparing UV-Vis spectra across the peak; a consistent spectrum indicates that the peak corresponds to a single compound. sepscience.commdpi.com The percentage purity is typically calculated using the area normalization method, where the area of the target peak is divided by the total area of all peaks in the chromatogram. torontech.com

The following tables summarize the chromatographic techniques and provide an example of an HPLC method for analysis.

Table 1: Summary of Chromatographic Techniques for this compound

Technique Stationary Phase Typical Mobile Phase Purpose
Column Chromatography Silica Gel Hexane-Ethyl Acetate gradient Initial purification/fractionation
Thin-Layer Chromatography (TLC) Silica Gel Hexane-Ethyl Acetate Monitoring fractions, solvent system selection
Preparative HPLC Reversed-Phase (C18) Water/Acetonitrile gradient Final Purification

Table 2: Example of Analytical HPLC Method Parameters

Parameter Value
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection Diode Array Detector (DAD) at 254 nm & 430 nm
Injection Volume 10 µL

| Column Temperature | 30 °C |

Future Research Directions and Academic Implications of Sanguinolentaquinone

Elucidation of Undiscovered Biosynthetic Pathways and Intermediates

A significant area for future research lies in the complete elucidation of the biosynthetic pathway of sanguinolentaquinone in Mycena sanguinolenta. While related pyrroloquinoline alkaloids are thought to be biosynthetically derived from L-tryptophan and S-adenosylmethionine, the precise enzymatic steps and intermediates leading to this compound remain largely uncharacterized. researchgate.net Techniques such as tracer studies with labeled precursors, use of isolated fungal tissues, and the application of mutant strains could be employed to map this pathway. snscourseware.org

Modern approaches like genome mining and heterologous expression of biosynthetic gene clusters offer powerful tools for identifying and characterizing the enzymes involved. dtu.dkmdpi.com The identification of undiscovered intermediates would not only provide a deeper understanding of fungal metabolic diversity but could also reveal novel enzymatic reactions with potential applications in biocatalysis. researchgate.netnih.gov A comprehensive understanding of the biosynthetic machinery is fundamental for manipulating the production of this compound and related compounds. dtu.dk

Development of Novel and Green Synthetic Methodologies for this compound

"Green chemistry" approaches, which aim to minimize waste and use less hazardous substances, are of particular interest. researchgate.net This could involve the use of biocatalytic steps inspired by the natural biosynthetic pathway or the development of novel catalytic systems that operate under milder conditions. acs.orgspectralight.com.mx The creation of more accessible synthetic routes would facilitate further biological testing and the synthesis of analogues for structure-activity relationship studies. nih.gov

Deeper Mechanistic Investigations into Cellular Interactions and Specific Molecular Targets

The biological activities of this compound are not yet fully understood. researchgate.net Future research should aim to conduct in-depth investigations into its interactions at the cellular and molecular levels. ku.edu Understanding how this compound interacts with biological membranes, proteins, and nucleic acids is crucial to elucidating its mechanism of action. oregonstate.educationcreative-biolabs.comnih.govfrontiersin.orglumenlearning.com

Identifying specific molecular targets is a key objective. creative-biolabs.comnih.gov This can be achieved through a variety of techniques, including affinity chromatography, proteomic profiling, and computational docking studies. Pinpointing the molecular targets of this compound will not only clarify its biological function but could also reveal new therapeutic targets for drug development. ku.edunih.gov For instance, the cytotoxicity of the related compound mycenaflavin B is thought to be related to its planar structure and potential for DNA intercalation. nih.gov Similar investigations for this compound could provide valuable insights.

Ecological and Evolutionary Studies of Alkaloid Production in Mycena sanguinolenta

The ecological role of this compound and other alkaloids in Mycena sanguinolenta is an area ripe for investigation. wikipedia.orgscribd.com It has been suggested that these compounds may serve as a chemical defense against predators, as fruiting bodies are rarely consumed. wikipedia.org The production of formaldehyde (B43269) in the related species Mycena rosea has been shown to play a role in defending against mycoparasites, and similar defensive mechanisms may be present in M. sanguinolenta. researchgate.netresearchgate.net

Evolutionary studies could explore the diversification of alkaloid production within the genus Mycena and compare it to the evolution of similar compounds in marine sponges. researchgate.netnih.govnih.govsoken.ac.jppeerj.com Understanding the selective pressures that have shaped the evolution of these biosynthetic pathways can provide insights into the complex chemical interactions between fungi and their environment.

Potential for Chemical Modification and Derivatization to Explore Novel Biologically Active Scaffolds

The this compound scaffold offers a promising starting point for the development of new biologically active compounds. dntb.gov.ua Chemical modification and derivatization can be used to create a library of analogues with altered properties. mdpi.comnih.govnih.govnih.gov For example, the introduction of different functional groups could enhance potency, selectivity, or pharmacokinetic properties. mdpi.comnih.gov

Structure-activity relationship (SAR) studies on these derivatives would be essential to identify the key structural features responsible for any observed biological activity. nih.govnih.gov This approach has been successfully used to develop potent and selective antagonists of AMPA receptors from polyamine toxins, demonstrating the potential of modifying natural product scaffolds. acs.org The exploration of this compound derivatives could lead to the discovery of novel therapeutic agents or valuable research tools. scielo.br

Q & A

Q. What are the key steps in the total synthesis of Sanguinolentaquinone, and how do reaction conditions influence intermediate formation?

  • Methodological Answer : The synthesis involves a five-step sequence starting with compound 106 , progressing through acetylation, reduction with LiAlH₄, protection with TBSCl, Boc-group introduction, and final oxidation with DDQ to yield this compound (104 ) . Critical factors include solvent choice (e.g., THF for LiAlH₄ reactions), reaction time (e.g., 12 hours for TBSCl protection), and reagent specificity (e.g., Boc₂O for amine protection). Researchers must validate intermediates via NMR and mass spectrometry at each stage to ensure structural fidelity.

Q. How should researchers formulate a focused research question when investigating this compound’s biological activity?

  • Methodological Answer : Use the PICOT framework to structure the question:
  • P opulation: Target organisms or cell lines (e.g., Candida albicans in antifungal studies).
  • I ntervention: this compound dosage and administration method.
  • C omparison: Control groups (e.g., untreated samples or comparator compounds).
  • O utcome: Measurable endpoints (e.g., inhibition zone diameter, IC₅₀ values).
  • T ime frame: Duration of exposure and observation periods .

Q. What analytical techniques are critical for characterizing this compound and ensuring structural accuracy?

  • Methodological Answer : Combine NMR spectroscopy (¹H/¹³C for functional groups), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemistry determination. For purity assessment, use HPLC with UV/Vis detection (λmax ~350 nm for quinone moieties) .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound during multi-step synthesis, considering steric and electronic factors?

  • Methodological Answer :
  • Steric hindrance mitigation : Introduce bulkier protecting groups (e.g., TBS) early to prevent undesired side reactions.
  • Electronic effects : Optimize oxidation steps (e.g., DDQ vs. other quinones) by adjusting solvent polarity (e.g., dichloromethane for better solubility).
  • Kinetic control : Monitor reaction progress via TLC and quench intermediates promptly to avoid over-oxidation .

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding this compound’s reactivity?

  • Methodological Answer :
  • Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity).
  • Computational recalibration : Use density functional theory (DFT) to refine molecular orbital calculations, incorporating solvent effects and transition-state analogs.
  • Peer review : Cross-validate findings with independent labs to rule out methodological biases .

Q. What methodologies are recommended for assessing the reproducibility of this compound synthesis across different laboratories?

  • Methodological Answer :
  • Standardized protocols : Publish detailed synthetic procedures (e.g., equivalents of reagents, temperature gradients) in supplementary materials.
  • Blinded inter-lab studies : Distribute identical starting materials to multiple labs and compare yields/purity via statistical analysis (e.g., ANOVA).
  • Data transparency : Share raw spectral data and chromatograms in open-access repositories to facilitate cross-verification .

Data Analysis & Interpretation

Q. How should researchers address variability in bioactivity data for this compound across different assay platforms?

  • Methodological Answer :
  • Assay normalization : Use internal controls (e.g., positive/negative controls) and standardize readouts (e.g., luminescence vs. absorbance).
  • Meta-analysis : Aggregate data from multiple studies to identify trends, applying tools like PRISMA guidelines for systematic reviews.
  • Error source identification : Test for confounding factors (e.g., solvent DMSO concentration affecting cell viability) .

Q. What frameworks are effective for integrating this compound’s mechanistic insights into broader pharmacological contexts?

  • Methodological Answer :
  • Pathway mapping : Use bioinformatics tools (e.g., KEGG, Reactome) to link this compound’s targets to disease-related pathways.
  • Structure-activity relationship (SAR) : Systematically modify substituents and correlate changes with bioactivity trends.
  • Collaborative modeling : Partner with computational biologists to develop predictive pharmacokinetic/pharmacodynamic (PK/PD) models .

Ethical & Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when reporting this compound’s toxicity data?

  • Methodological Answer :
  • ICMJE compliance : Disclose all funding sources and potential conflicts of interest.
  • Animal studies : Adhere to ARRIVE guidelines for reporting in vivo experiments, including detailed husbandry conditions.
  • Data anonymization : For human cell line studies, remove identifiers and obtain informed consent for secondary data use .

Retrosynthesis Analysis

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.